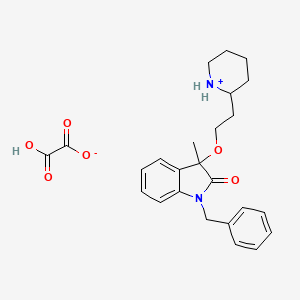![molecular formula C15H17N5O2 B14164293 2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile CAS No. 893763-37-6](/img/structure/B14164293.png)
2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of multiple functional groups, including amino, morpholinyl, and tricarbonitrile, makes this compound highly versatile and of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, making it an environmentally friendly process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of amine-functionalized silica magnetic nanoparticles (ASMNPs) as catalysts has been shown to improve the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Morpholine derivatives: Compounds containing the morpholine ring are known for their diverse pharmacological properties.
Uniqueness
What sets 2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications.
Eigenschaften
CAS-Nummer |
893763-37-6 |
|---|---|
Molekularformel |
C15H17N5O2 |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
2-amino-7a-morpholin-4-yl-4a,5,6,7-tetrahydrocyclopenta[b]pyran-3,4,4-tricarbonitrile |
InChI |
InChI=1S/C15H17N5O2/c16-8-11-13(19)22-15(20-4-6-21-7-5-20)3-1-2-12(15)14(11,9-17)10-18/h12H,1-7,19H2 |
InChI-Schlüssel |
GSTUHLBAZSGMOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)(OC(=C(C2(C#N)C#N)C#N)N)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)
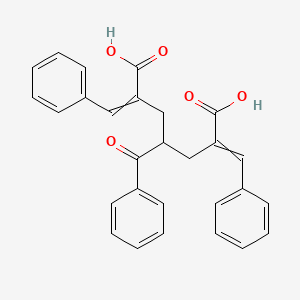
![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)

![n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B14164250.png)

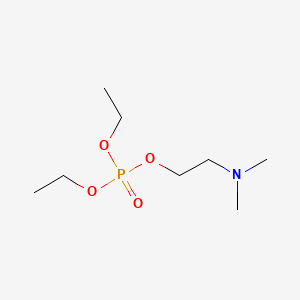
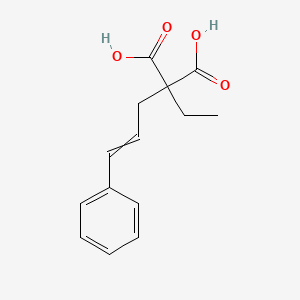
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine](/img/structure/B14164278.png)
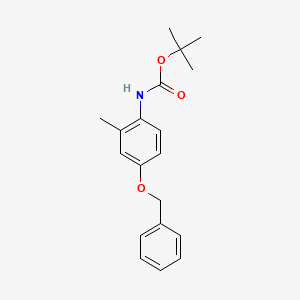
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)
